3,3-Dimethyl-1-nitrobutan-2-ol
Description
3,3-Dimethyl-1-nitrobutan-2-ol is a branched nitro alcohol with the molecular formula C₆H₁₃NO₃. It is characterized by a nitro (-NO₂) group at position 1, a hydroxyl (-OH) group at position 2, and two methyl (-CH₃) substituents at position 3 of the butanol backbone. This compound has been studied in asymmetric synthesis, particularly in Cu(II)-catalyzed Henry reactions, where it serves as a chiral intermediate . Its enantiomeric form, R-(−)-3,3-Dimethyl-1-nitrobutan-2-ol, is noted for its role in producing stereoselective β-nitro alcohols, which are precursors to pharmaceuticals and fine chemicals .
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3,3-dimethyl-1-nitrobutan-2-ol |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3)5(8)4-7(9)10/h5,8H,4H2,1-3H3 |
InChI Key |
POPUCNRCMDNMTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
3,3-Dimethyl-2-butanol
- Molecular Formula : C₆H₁₄O
- Structure : Tertiary alcohol with hydroxyl at position 2 and methyl groups at position 3.
- Key Properties :
- Comparison :
(R)-1-Chloro-3,3-dimethyl-butan-2-ol
- Molecular Formula : C₆H₁₃ClO
- Structure : Chloro alcohol with a chlorine substituent at position 1.
- Key Properties :
- Reactivity : The chlorine atom enhances leaving-group ability, enabling nucleophilic substitution reactions.
- Comparison :
3,3-Dimethyl-1-nitrobutan-2-one
- Molecular Formula: C₆H₁₁NO₃
- Structure : Nitro ketone derivative.
- Key Properties :
- Reactivity : The ketone group allows for reductions to secondary alcohols or participation in aldol condensations.
- Comparison: The ketone lacks the hydroxyl group, altering solubility and hydrogen-bonding capacity. Cannot act as a hydrogen-bond donor in catalytic asymmetric reactions, unlike this compound .
Thermodynamic and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (K) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₆H₁₃NO₃ | 163.17 | Not reported | -NO₂, -OH |
| 3,3-Dimethyl-2-butanol | C₆H₁₄O | 102.17 | 393 | -OH |
| (R)-1-Chloro-3,3-dimethyl-butan-2-ol | C₆H₁₃ClO | 136.62 | Not reported | -Cl, -OH |
| 3,3-Dimethyl-1-nitrobutan-2-one | C₆H₁₁NO₃ | 145.16 | Not reported | -NO₂, C=O |
Notes:
- The nitro group in this compound increases molecular weight and polarity compared to its alcohol and chloro analogs.
- Thermodynamic data (e.g., ΔrG°, ΔrH°) for reaction pathways are available for 3,3-Dimethyl-2-butanol but remain unreported for the nitro derivative .
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